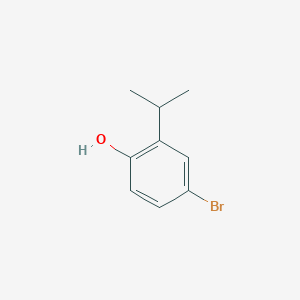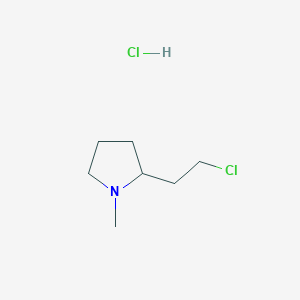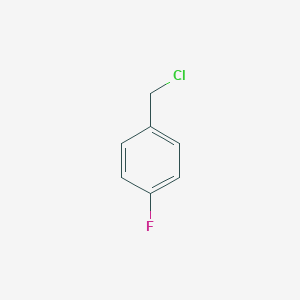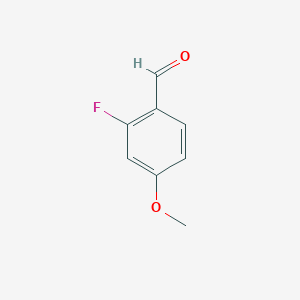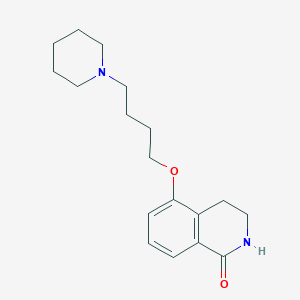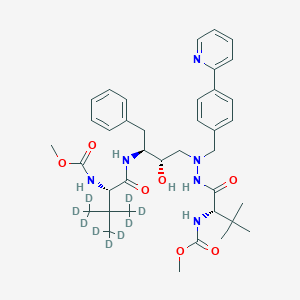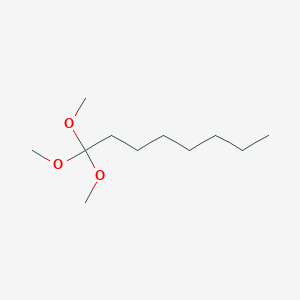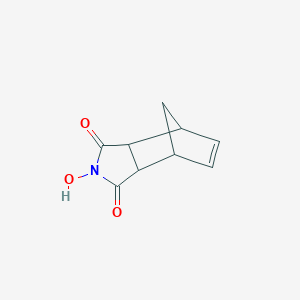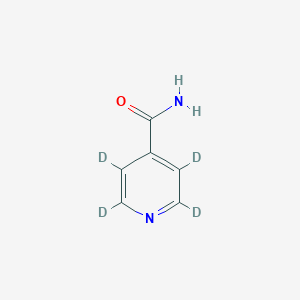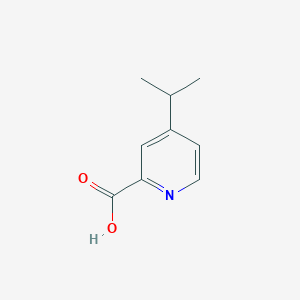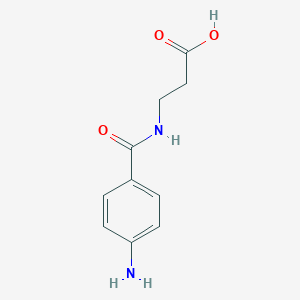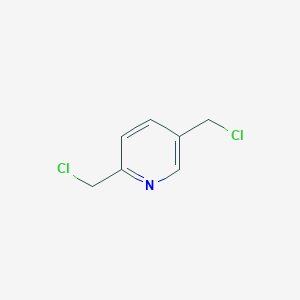
2,5-双(氯甲基)吡啶
描述
. This compound is characterized by the presence of two chloromethyl groups attached to a pyridine ring, making it a valuable building block in the field of organic chemistry.
科学研究应用
2,5-Bis(chloromethyl)pyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of various ligands and coordination complexes used in catalysis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
2,5-Bis(chloromethyl)pyridine is a heterocyclic compound that primarily targets metal ions . It coordinates with these ions through its nitrogen atom, forming complexes .
Mode of Action
The compound interacts with its targets (metal ions) by coordinating with them to form complexes . This interaction results in changes in the conformational flexibility of the compound, making it an ideal choice for the generation of macrocycles .
Biochemical Pathways
It’s known that the compound is used as a building block for the synthesis of a variety of pyridine derivatives . These derivatives can potentially affect various biochemical pathways, depending on their specific structures and targets.
Result of Action
The molecular and cellular effects of 2,5-Bis(chloromethyl)pyridine’s action largely depend on the specific pyridine derivatives that are synthesized using it as a building block . For instance, it has been used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores .
Action Environment
The action, efficacy, and stability of 2,5-Bis(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of certain catalysts, as seen in its use in biocatalytic processes . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)pyridine typically involves the chlorination of 2,5-dimethylpyridine. One common method includes the use of phosgene in the presence of a catalyst such as piperazine. The reaction is carried out in toluene at elevated temperatures (70-80°C) to achieve the desired product . Another method involves the use of solid triphosgene or diphosgene as chlorinating agents, which helps in reducing the production of hazardous waste .
Industrial Production Methods
Industrial production of 2,5-Bis(chloromethyl)pyridine often employs continuous flow processes to ensure high yield and purity. The use of advanced chlorination techniques and catalysts allows for efficient large-scale production while minimizing environmental impact.
化学反应分析
Types of Reactions
2,5-Bis(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of methylpyridine derivatives.
相似化合物的比较
Similar Compounds
2,6-Bis(chloromethyl)pyridine: Similar in structure but with chloromethyl groups at the 2 and 6 positions.
2-Chloro-5-(chloromethyl)pyridine: Contains a single chloromethyl group and an additional chlorine atom on the pyridine ring.
Trifluoromethylpyridine: Contains trifluoromethyl groups instead of chloromethyl groups, offering different reactivity and applications.
Uniqueness
2,5-Bis(chloromethyl)pyridine is unique due to the positioning of its chloromethyl groups, which allows for specific reactivity patterns and the formation of unique coordination complexes. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in both research and industrial applications.
属性
IUPAC Name |
2,5-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOWJNFBJPIHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529402 | |
| Record name | 2,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94126-97-3 | |
| Record name | 2,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges have researchers faced in synthesizing 2,5-bis(chloromethyl)pyridine, and how has recent research addressed these challenges?
A1: Previous attempts to synthesize 2,5-bis(chloromethyl)pyridine through radical chlorination often resulted in low yields of the desired dichloride. This was not due to poor radical selectivity or low reactivity of the starting materials. Instead, the main challenge stemmed from unwanted post-halogenation reactions affecting the desired product. Recent research [] has demonstrated that carefully controlling the reaction conditions, particularly during and after the halogenation step, can significantly improve the yield of 2,5-bis(chloromethyl)pyridine. This highlights the importance of optimizing reaction parameters and post-reaction handling procedures to enhance the synthesis of this valuable monomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


